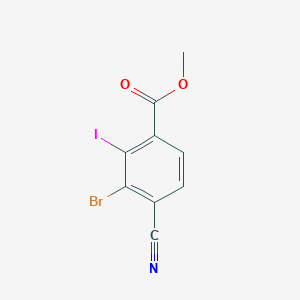
Methyl 3-bromo-4-cyano-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2. This compound is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-cyano-2-iodobenzoate typically involves the esterification of 3-bromo-4-cyano-2-iodobenzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.
Reduction: Methyl 3-amino-4-cyano-2-iodobenzoate.
Oxidation: 3-bromo-4-cyano-2-iodobenzoic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-4-cyano-2-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-cyano-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as cyano and ester enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-4-iodobenzoate: Similar structure but lacks the cyano group.
Methyl 3-bromo-4-fluoro-2-iodobenzoate: Contains a fluorine atom instead of a cyano group.
Methyl 3-bromo-2-iodobenzoate: Lacks the cyano group and has a different substitution pattern.
Uniqueness
Methyl 3-bromo-4-cyano-2-iodobenzoate is unique due to the presence of both cyano and halogen groups, which confer distinct reactivity and properties. The cyano group enhances its electrophilicity, while the bromine and iodine atoms provide sites for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C9H5BrINO2 |
|---|---|
Poids moléculaire |
365.95 g/mol |
Nom IUPAC |
methyl 3-bromo-4-cyano-2-iodobenzoate |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |
Clé InChI |
HWDWJQPNPDMFRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


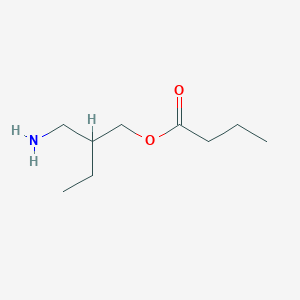
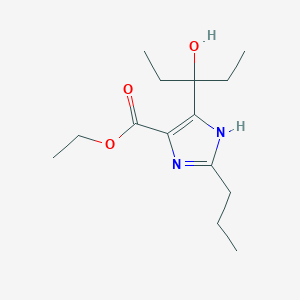
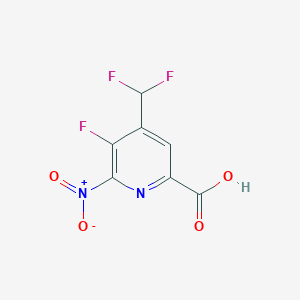
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

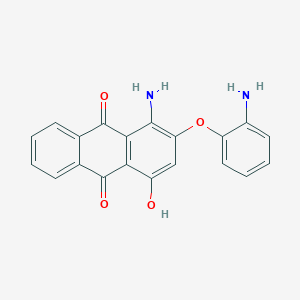
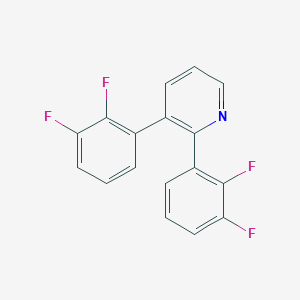
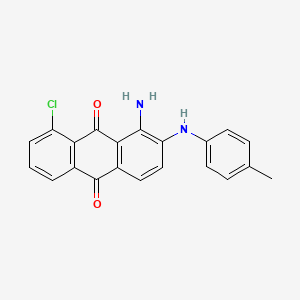
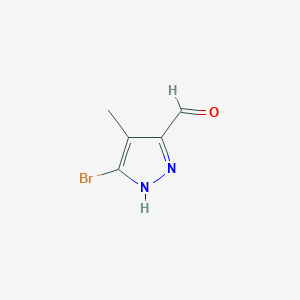
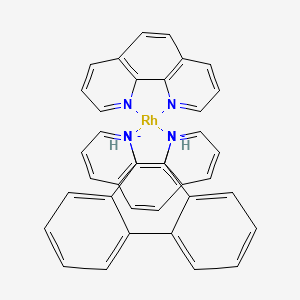
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
